molecular formula C18H19F3N4O2S2 B2445291 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 896029-36-0

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2445291
CAS No.: 896029-36-0
M. Wt: 444.49
InChI Key: GYBJVTXPYJTPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O2S2 and its molecular weight is 444.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S2/c19-18(20,21)13-9-5-4-8-12(13)15(27)23-16-24-25-17(29-16)28-10-14(26)22-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBJVTXPYJTPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, inhibitory effects on cyclooxygenase (COX) enzymes, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C18H22N4O3S2
  • Molecular Weight : 406.52 g/mol

The structure includes a thiadiazole ring and a trifluoromethyl group, which are significant for its biological activity.

Anti-inflammatory Activity

Research indicates that compounds with similar structures to this compound exhibit notable anti-inflammatory effects. For instance, related thiadiazole derivatives have shown significant inhibition of COX-2 activity, which is crucial in the inflammatory process:

CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)
Compound A (similar structure)80.630.6
Compound B (similar structure)70.098.6

These findings suggest that the compound may also possess selective COX-2 inhibitory properties comparable to established anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its effects is believed to involve the modulation of inflammatory pathways through COX inhibition. The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation.

Study on Thiadiazole Derivatives

A study conducted on a series of thiadiazole derivatives demonstrated their potential as anti-inflammatory agents. The derivatives were evaluated for their ability to inhibit COX enzymes in vitro. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced their inhibitory activity against COX-2 while maintaining lower activity against COX-1.

Toxicity and Safety Profile

While the anti-inflammatory properties are promising, it is essential to evaluate the safety profile of this compound. Preliminary studies suggest that compounds with similar structures exhibit low toxicity levels in vitro. However, further in vivo studies are necessary to confirm these findings and establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the 1,3,4-thiadiazole core in this compound, and how are intermediates characterized?

  • Methodological Answer : The 1,3,4-thiadiazole core is typically synthesized via cyclization of thioamide precursors under acidic conditions. For example, concentrated sulfuric acid is used to cyclize N-substituted thioamides into thiadiazoles at 293–298 K for 24 hours . Key intermediates are characterized via IR spectroscopy (amide C=O stretches at ~1670 cm⁻¹), 1^1H NMR (e.g., δ 1.91 ppm for CH3_3 groups in acetamide derivatives), and X-ray diffraction to confirm molecular geometry . TLC (chloroform:acetone, 3:1) monitors reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., amide bonds at 1649–1670 cm⁻¹, thiadiazole ring vibrations at ~1122 cm⁻¹) . 1^1H NMR resolves substituent environments (e.g., cyclohexylamino protons as multiplet signals at δ 1.2–2.0 ppm). Mass spectrometry (FAB or ESI) confirms molecular weight (e.g., m/z 383.69 for related analogs) . X-ray crystallography validates bond lengths and angles, particularly for resolving co-crystal structures of intermediates .

Q. How can reaction stoichiometry and temperature be optimized to enhance yield?

  • Methodological Answer : Excess reagents (e.g., 20 mmol isothiocyanate + 20 mmol benzohydrazide in ethanol) and controlled heating (reflux for 15–20 minutes) improve intermediate formation . For cyclization, prolonged exposure to H2_2SO4_4 (24 hours at 293 K) maximizes yield (>97%) . Adjusting solvent polarity (e.g., ethanol vs. acetic acid) during recrystallization aids in isolating pure products .

Advanced Research Questions

Q. What challenges arise in isolating intermediates during heterocyclization, and how can these be mitigated?

  • Methodological Answer : Intermediate thioamides (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide) often co-crystallize with unreacted precursors, complicating isolation . Strategies include:

  • Using mixed solvents (e.g., DMSO/water) for selective precipitation .
  • Employing X-ray diffraction to analyze co-crystal structures directly, bypassing isolation .
  • Optimizing reaction termination times to prevent over-cyclization .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Methodological Answer : The -CF3_3 group induces electron-withdrawing effects, altering charge distribution in the benzamide moiety. This can be validated via:

  • Computational studies (DFT) to map electrostatic potentials .
  • 19^{19}F NMR to assess electronic environments (e.g., shifts at δ -60 to -70 ppm for CF3_3) .
  • Comparative SAR studies with non-fluorinated analogs to evaluate bioactivity changes .

Q. What in silico approaches predict biological targets, and which models are most suitable?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens . Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the thiadiazole sulfur). MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes .

Q. How does the cyclohexylamino moiety affect pharmacokinetics, and how is this assessed?

  • Methodological Answer : The cyclohexyl group enhances lipophilicity (logP ~2.8), improving membrane permeability . Assess via:

  • In vitro Caco-2 cell assays for intestinal absorption .
  • Plasma protein binding studies (equilibrium dialysis) .
  • Metabolic stability tests in liver microsomes (e.g., CYP450 inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.